3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
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Overview
Description
3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a complex organic compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide typically involves a multi-step process starting from commercially available substances. One common approach includes the following steps:
Formation of the thiazolo[5,4-b]pyridine core: This step involves the annulation of a thiazole ring to a pyridine ring, often using a cyclization reaction.
Introduction of the phenyl group: The phenyl group is introduced through a coupling reaction, such as Suzuki or Heck coupling.
Attachment of the benzamide moiety: The final step involves the formation of the benzamide group through an amidation reaction.
These reactions are usually carried out under controlled conditions, with specific reagents and catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using large-scale reactors, and implementing purification techniques such as crystallization or chromatography to obtain the desired compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Researchers explore its potential therapeutic effects, such as anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine: Known for its potent phosphoinositide 3-kinase inhibitory activity.
2-chloro-4-florophenyl sulfonamide: Exhibits high inhibitory activity with an IC50 of 4.6 nM.
5-chlorothiophene-2-sulfonamide: Shows potent inhibitory activity with an IC50 of 8.0 nM.
Uniqueness
3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide stands out due to its unique structural features and the specific biological activities it exhibits. Its combination of a thiazolo[5,4-b]pyridine core with a benzamide moiety provides distinct pharmacological properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
3-methyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c1-13-4-2-5-15(12-13)18(24)22-16-9-7-14(8-10-16)19-23-17-6-3-11-21-20(17)25-19/h2-12H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIALCLNBZBNMGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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